

Commercial Sources for Purchasing VUF8504: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VUF8504

Cat. No.: B1249608

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF8504 is a potent and selective antagonist of the human adenosine A3 receptor, a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiovascular function. This document provides a guide to the commercial sourcing of **VUF8504** and detailed protocols for its use in common in vitro assays. While **VUF8504** is not widely available as a stock item from major chemical suppliers, it can be acquired through custom synthesis services. The following sections detail the available commercial information, protocols for in vitro binding and functional assays, and a summary of the key signaling pathways modulated by this compound.

Commercial Availability

VUF8504 is not consistently available as a catalog product from major chemical vendors. Researchers seeking to procure this compound will likely need to engage a company that provides custom chemical synthesis services.

Potential Commercial Sources:

While not guaranteed to be in stock, some suppliers have listed **VUF8504**, and several companies offer custom synthesis of research chemicals. It is recommended to inquire with the following types of vendors:

- **Specialty Chemical Suppliers:** Companies that focus on niche and novel research compounds. MedchemExpress has previously listed **VUF8504** as an adenosine A3 antagonist^[1].
- **Custom Synthesis Services:** Numerous chemical companies offer to synthesize compounds on demand. When requesting a quote, providing the chemical structure, and any known synthesis literature will be beneficial.

Table 1: Commercial and Chemical Information for **VUF8504**

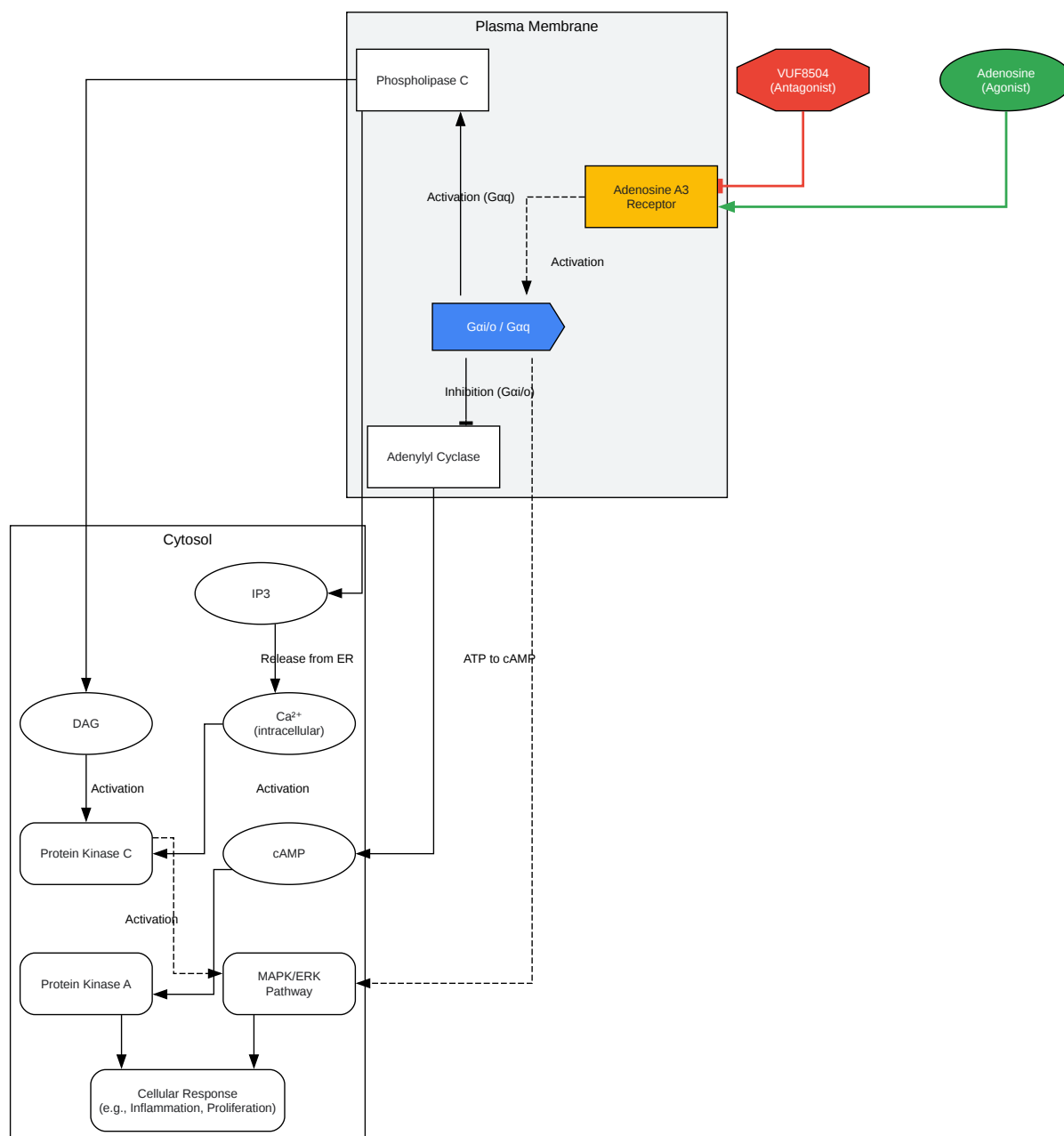
Parameter	Value	Reference
IUPAC Name	4-methoxy-N-[2-(2-pyridinyl)quinazolin-4-yl]benzamide	
Synonyms	VUF-8504	^[1]
Molecular Formula	C21H16N4O2	
Molecular Weight	356.38 g/mol	
Target	Human Adenosine A3 Receptor	^[1]
Ki (human A3)	17.0 nM	
Ki (human A1)	14,000 nM	^[1]
Purity	Typically >98% (as specified by custom synthesis provider)	
Formulation	Typically a solid powder	
Storage	Store at -20°C for long-term stability.	
Solubility	Soluble in DMSO.	

Signaling Pathways

The adenosine A3 receptor (A3AR) is a pleiotropic G protein-coupled receptor that can couple to Gi/o, Gs, and Gq proteins, leading to the modulation of multiple downstream signaling cascades. As an antagonist, **VUF8504** blocks the effects of A3R agonists, thereby inhibiting these signaling pathways.

- **Gi/o Protein-Coupled Pathway:** The canonical pathway for A3R involves coupling to Gi/o proteins. Activation of this pathway by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. **VUF8504**, by blocking the receptor, prevents this decrease in cAMP.
- **Gq Protein-Coupled Pathway:** A3R can also couple to Gq proteins, which activates phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).
- **MAPK/ERK Pathway:** The A3R has been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK). This can occur through various upstream effectors, including PI3K and Ras.

Below is a diagram illustrating the primary signaling pathways associated with the Adenosine A3 Receptor.



[Click to download full resolution via product page](#)

Caption: Adenosine A3 Receptor signaling pathways.

Experimental Protocols

The following are generalized protocols for common in vitro assays to characterize the activity of **VUF8504**. It is recommended to optimize these protocols for your specific cell lines and experimental conditions.

Radioligand Binding Assay

This protocol is for determining the binding affinity (K_i) of **VUF8504** for the human adenosine A3 receptor.

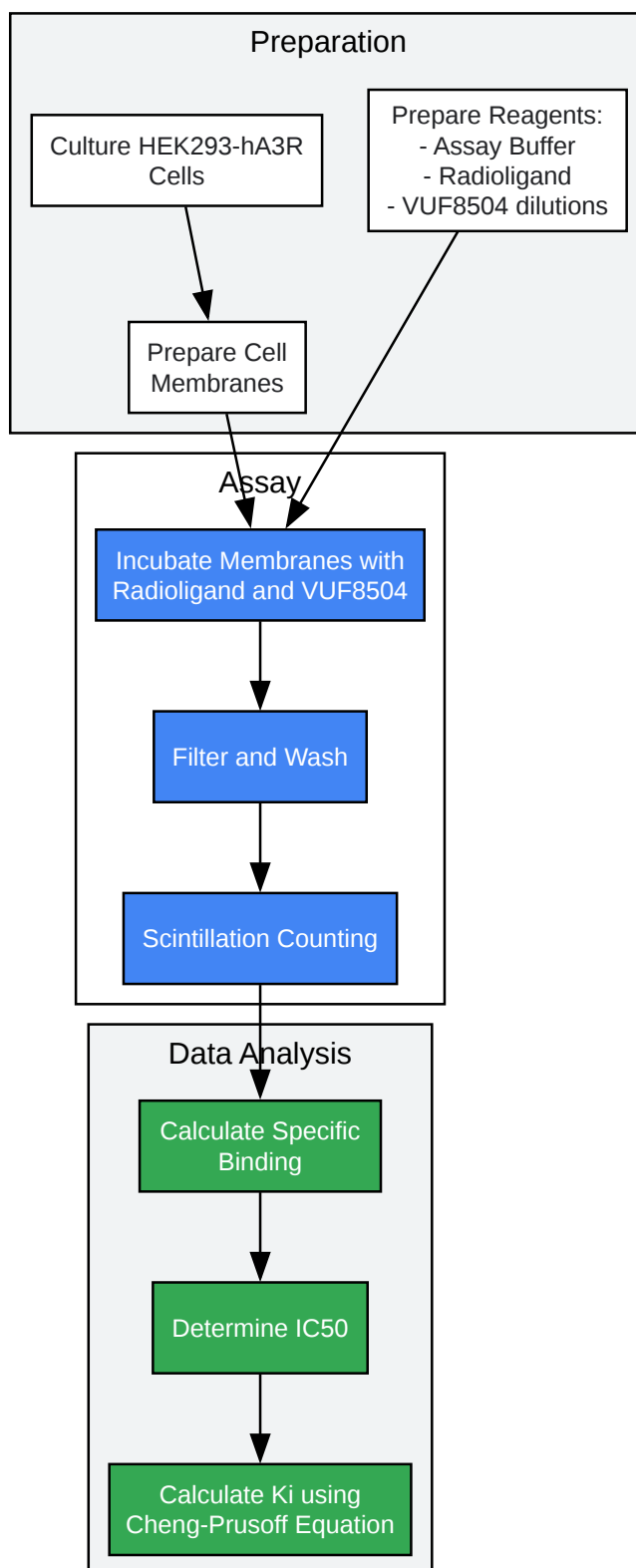
Materials:

- HEK293 cells stably expressing the human adenosine A3 receptor.
- Cell culture medium and reagents.
- Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
- Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
- Adenosine deaminase (ADA).
- Radioligand: [125I]AB-MECA (a high-affinity A3R agonist).
- **VUF8504** stock solution in DMSO.
- Non-specific binding control: 10 μ M NECA.
- Scintillation vials and scintillation fluid.
- Glass fiber filters (e.g., Whatman GF/B).
- Filtration apparatus.
- Scintillation counter.

Protocol:

- Membrane Preparation:
 - Culture HEK293-hA3R cells to confluency.
 - Harvest cells and centrifuge.
 - Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
 - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
 - Centrifuge the supernatant at high speed to pellet the membranes.
 - Resuspend the membrane pellet in assay buffer and determine the protein concentration.
- Binding Assay:
 - In a 96-well plate, combine in the following order:
 - Assay buffer.
 - Adenosine deaminase (to remove endogenous adenosine).
 - Varying concentrations of **VUF8504** (or vehicle for total binding, and non-specific control for non-specific binding).
 - Radioligand ([¹²⁵I]AB-MECA).
 - Cell membranes.
 - Incubate the plate at room temperature for 1-2 hours.
 - Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
 - Wash the filters multiple times with ice-cold assay buffer.
 - Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the specific binding as a function of the **VUF8504** concentration.
 - Determine the IC50 value (the concentration of **VUF8504** that inhibits 50% of the specific binding of the radioligand).
 - Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.



[Click to download full resolution via product page](#)

Caption: Workflow for Radioligand Binding Assay.

cAMP Functional Assay

This protocol is to determine the functional antagonism of **VUF8504** by measuring its ability to block agonist-induced inhibition of cAMP production.

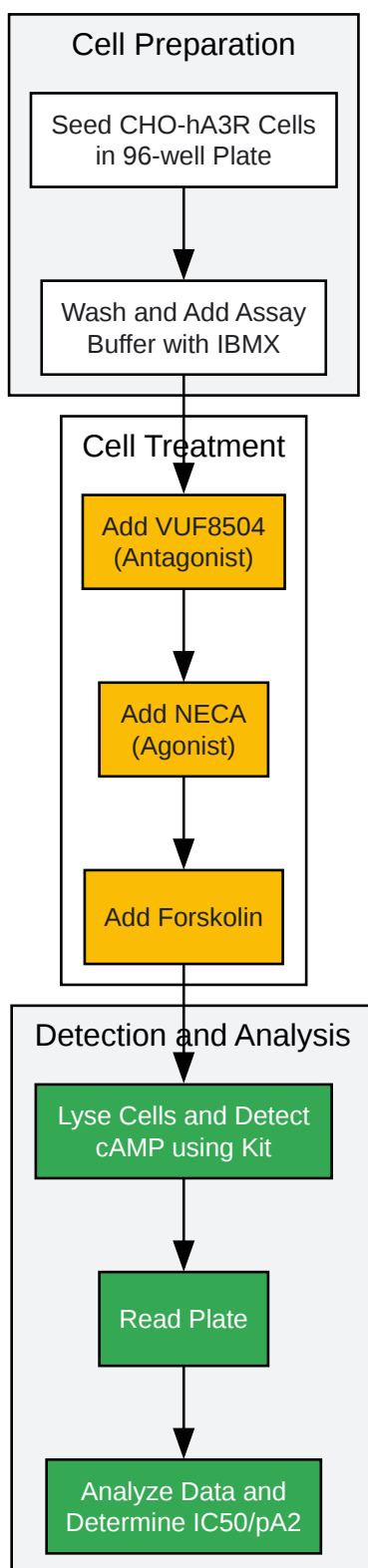
Materials:

- CHO-K1 cells stably expressing the human adenosine A3 receptor.
- Cell culture medium and reagents.
- Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
- Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
- A3R agonist (e.g., NECA).
- **VUF8504** stock solution in DMSO.
- cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- Lysis buffer (if required by the kit).
- Plate reader compatible with the chosen detection kit.

Protocol:

- Cell Preparation:
 - Seed CHO-K1-hA3R cells in a 96-well plate and grow to confluency.
 - On the day of the assay, aspirate the culture medium and wash the cells with assay buffer.
 - Add assay buffer containing a phosphodiesterase inhibitor to the cells and incubate.
- Assay Procedure:

- Add varying concentrations of **VUF8504** to the wells and pre-incubate.
- Add the A3R agonist (NECA) at a concentration that gives a submaximal response (e.g., EC80).
- Add forskolin to all wells to stimulate cAMP production.
- Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
- cAMP Detection:
 - Lyse the cells (if necessary, according to the kit instructions).
 - Follow the instructions of the cAMP detection kit to measure the intracellular cAMP concentration. This typically involves adding detection reagents and incubating.
 - Read the plate on a compatible plate reader.
- Data Analysis:
 - Plot the measured signal (which is inversely or directly proportional to the cAMP concentration, depending on the kit) as a function of the **VUF8504** concentration.
 - Determine the IC50 value of **VUF8504** for the inhibition of the agonist response.
 - The pA2 value can be calculated from the IC50 values obtained at different agonist concentrations to quantify the antagonist potency.



[Click to download full resolution via product page](#)

Caption: Workflow for cAMP Functional Assay.

Conclusion

VUF8504 serves as a valuable research tool for investigating the physiological and pathophysiological roles of the adenosine A3 receptor. While its commercial availability is limited to custom synthesis, the protocols provided herein offer a foundation for its characterization and use in in vitro studies. Researchers are encouraged to adapt these methods to their specific experimental systems to further elucidate the therapeutic potential of targeting the adenosine A3 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Commercial Sources for Purchasing VUF8504: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249608#commercial-sources-for-purchasing-vuf8504]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com